[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate
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Overview
Description
The compound “[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate” is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes a purine base, multiple hydroxyl groups, and phosphate groups. Its unique configuration makes it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate” typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the hydroxyl and phosphate groups through a series of controlled reactions. Common reagents used in these steps include phosphorylating agents, protecting groups for hydroxyl functionalities, and specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is crucial for its application in research and pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.
Substitution: The phosphate groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties that can be tailored for specific applications.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in studying cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The purine base can bind to nucleotide-binding sites, influencing various biochemical pathways. The phosphate groups play a crucial role in the compound’s ability to participate in phosphorylation reactions, which are essential for cellular signaling and energy transfer.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Shares the purine base and phosphate groups but differs in the number of phosphate groups and overall structure.
Nicotinamide adenine dinucleotide (NAD): Contains a similar purine base but has different functional groups attached.
Uniqueness
The uniqueness of “[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate” lies in its specific configuration and the presence of multiple hydroxyl and phosphate groups, which provide it with distinct chemical properties and biological activities.
Properties
Molecular Formula |
C12H18N5O14P3 |
---|---|
Molecular Weight |
549.22 g/mol |
IUPAC Name |
[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H18N5O14P3/c1-5(18)28-9-6(2-27-33(23,24)31-34(25,26)30-32(20,21)22)29-12(8(9)19)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19H,2H2,1H3,(H,23,24)(H,25,26)(H2,13,14,15)(H2,20,21,22)/t6-,8?,9+,12-/m1/s1 |
InChI Key |
NRYOQGVXQWNZFR-WURNFRPNSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@H](C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC(=O)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
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